molecular formula C6H4BrN3O B2965820 5-Bromo-4-methoxypyrimidine-2-carbonitrile CAS No. 114969-90-3

5-Bromo-4-methoxypyrimidine-2-carbonitrile

Cat. No.: B2965820
CAS No.: 114969-90-3
M. Wt: 214.022
InChI Key: PRVINJSTGVSAEN-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyrimidine-2-carbonitrile: is a chemical compound with the molecular formula C6H4BrN3O. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, and a cyano group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile typically involves the bromination of 4-methoxypyrimidine-2-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxypyrimidine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methoxypyrimidine-2-carbonitrile is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-4-methoxypyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVINJSTGVSAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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